Dimethyl acetylenedicarboxylate

Overview

Description

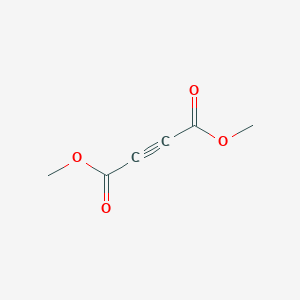

Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive alkyne ester with the chemical formula $ \text{C}6\text{H}6\text{O}_4 $. Its structure features two electron-withdrawing methyl ester groups flanking a triple bond, making it a potent dienophile and electrophile in organic synthesis. DMAD is widely employed in cycloaddition reactions (e.g., Diels-Alder, 1,3-dipolar), Michael additions, and the synthesis of heterocyclic compounds such as pyridazines, imidazoles, and spirolactones .

DMAD’s reactivity is attributed to the electron-deficient triple bond, which facilitates interactions with nucleophiles and dipolarophiles. For example, it reacts with diaminoimidazoles to form imidazo[1,5-b]pyridazine derivatives and participates in annelation reactions with xanthines to generate novel fused-ring systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl acetylenedicarboxylate is prepared by brominating maleic acid to form dibromo succinic acid, which is then dehydrohalogenated with potassium hydroxide to yield acetylenedicarboxylic acid. The acid is subsequently esterified with methanol in the presence of sulfuric acid as a catalyst .

Industrial Production Methods

The industrial production of this compound follows the same general method as the laboratory synthesis. The process involves the bromination of maleic acid, dehydrohalogenation, and esterification with methanol and sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Dimethyl acetylenedicarboxylate undergoes various types of reactions, including:

Cycloaddition Reactions: It acts as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Michael Reactions: It is a potent Michael acceptor, reacting with nucleophiles such as sulfur, nitrogen, and oxygen.

Thermal Cyclization: It can undergo thermal cyclization to form quinolone derivatives.

Common Reagents and Conditions

Cycloaddition Reactions: Typically involve dienes or dipolar compounds under mild conditions.

Michael Reactions: Utilize nucleophiles like thiols, amines, and alcohols.

Thermal Cyclization: Requires heating in solvents like diphenyl ether.

Major Products

Cycloaddition Reactions: Produce cyclohexene derivatives.

Michael Reactions: Yield enamine adducts.

Thermal Cyclization: Forms quinolone derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Cycloaddition Reactions

DMAD serves as a dienophile and dipolarophile in various cycloaddition reactions:

- Diels-Alder Reactions : DMAD is frequently used in Diels-Alder reactions to form cyclohexene derivatives. Its ability to react with diene systems facilitates the construction of complex cyclic structures .

- 1,3-Dipolar Cycloadditions : The compound participates in 1,3-dipolar cycloadditions, leading to the formation of valuable heterocyclic compounds. For instance, the reaction of DMAD with azomethine ylides has been reported to yield pyrrolidine derivatives .

- [2+2] Cycloadditions : DMAD can also engage in [2+2] cycloaddition reactions with various alkenes, producing cyclobutanes that are significant intermediates in organic synthesis .

2.2 Multicomponent Reactions (MCRs)

DMAD is integral to multicomponent reactions, allowing for the simultaneous formation of multiple bonds and functional groups:

- Michael Reactions : As a Michael acceptor, DMAD reacts with nucleophiles such as amines and thiols to form diverse products. For example, its reaction with thiazolium salts leads to highly substituted 3-aminofurans .

- Heterocyclic Synthesis : The compound has been utilized to synthesize various heterocycles through MCRs involving diamines and other nucleophiles. Recent studies have demonstrated the formation of imidazo[1,5-b]pyridazines through the reaction of DMAD with diaminoimidazoles under mild conditions .

Synthesis of Heterocycles

A notable application of DMAD is its use in synthesizing biologically active heterocycles. For instance:

- Imidazolothiazoles : The reaction between DMAD and arylaminoimidazole-2-thiones resulted in the formation of imidazolothiazoles, showcasing DMAD's effectiveness in constructing complex nitrogen-containing frameworks .

- Thieno[3,2-b]furan Derivatives : In another study, DMAD was employed alongside methyl thioglycolate to synthesize thieno[3,2-b]furan derivatives through a Michael reaction followed by intramolecular cyclization .

Material Science Applications

DMAD has also found applications beyond traditional organic synthesis:

- Ferrocenes : The compound's ability to facilitate cyclizations involving ferrocenes has led to the development of novel materials with potential applications in catalysis and material science .

Data Summary Table

| Application Area | Reaction Type | Key Products/Outcomes |

|---|---|---|

| Cycloaddition | Diels-Alder | Cyclohexene derivatives |

| 1,3-Dipolar | Pyrrolidine derivatives | |

| [2+2] | Cyclobutanes | |

| Multicomponent Reactions | Michael Reactions | 3-Aminofurans |

| Heterocyclic Synthesis | Imidazolothiazoles | |

| Material Science | Ferrocenes | Novel catalytic materials |

Mechanism of Action

Dimethyl acetylenedicarboxylate exerts its effects through its highly electrophilic nature. It readily reacts with nucleophiles, forming adducts that can undergo further transformations. In biological systems, it inhibits oxidative phosphorylation by interfering with the electron transport chain .

Comparison with Similar Compounds

Structural and Functional Analogues

DMAD belongs to the acetylenedicarboxylate ester family, which includes:

- Diethyl acetylenedicarboxylate (DEAD) : Ethyl ester substituents.

- Di-tert-butyl acetylenedicarboxylate (DTBAD) : Bulky tert-butyl ester groups.

Key Differences in Reactivity and Solubility

Electronic Effects: DMAD and DEAD both possess electron-withdrawing ester groups, enhancing their electrophilicity. In kinetic studies, DMAD exhibited distinct reaction pathways compared to DEAD and DTBAD in the presence of triphenylphosphine (TPP) and SH-acids, likely due to steric and electronic differences .

Steric Hindrance: DTBAD’s bulky tert-butyl groups hinder sterically demanding reactions. For instance, DMAD’s smaller methyl groups allow higher regioselectivity in cycloadditions with diaminoimidazoles, whereas DTBAD may fail to react under similar conditions .

Solubility: DMAD’s solubility profile (e.g., 37.6% in ethanol at 0°C) differs from DEAD due to the ethyl group’s increased hydrophobicity. This affects solvent choice in syntheses, particularly in polar media .

Reaction-Specific Comparisons

Cycloaddition Reactions

- 1,3-Dipolar Cycloadditions : DMAD reacts with azomethine ylides to form pyrrolidine derivatives, whereas DEAD shows similar reactivity but may require adjusted conditions due to solubility differences .

- Diels-Alder Reactions: DMAD’s strong electron deficiency makes it a superior dienophile compared to non-EWG acetylenes. For example, it forms spirolactones with isatins, though N-substituted isatins (e.g., N-butyl) lead to inseparable mixtures, highlighting substrate-dependent outcomes .

Data Tables

Table 1: Solubility of DMAD in Common Solvents (wt% at 0°C)

| Solvent | Solubility |

|---|---|

| Benzene | 100% |

| 1,4-Dioxane | 100% |

| Dichloromethane | 100% |

| Ethanol | 37.6% |

| Methanol | 14.6% |

Table 2: Comparison of Acetylenedicarboxylate Esters

Biological Activity

Dimethyl acetylenedicarboxylate (DMAD) is an organic compound with significant biological activity, primarily due to its electrophilic nature and ability to participate in various chemical reactions. This article explores the biological implications of DMAD, including its reactivity, applications in medicinal chemistry, and case studies that highlight its efficacy.

DMAD is a di-ester characterized by the formula . It exists as a colorless liquid and has a boiling point of approximately 95–98 °C. The compound is known for being a potent Michael acceptor and a dienophile in cycloaddition reactions, making it valuable in organic synthesis .

Electrophilic Reactivity : DMAD's electrophilic properties allow it to react with nucleophiles, facilitating the formation of various heterocyclic compounds. This reactivity is exploited in synthesizing biologically active molecules, particularly in the development of pharmaceuticals .

Michael Addition : As a Michael acceptor, DMAD participates in Michael addition reactions with nucleophiles such as amines and thiols. This reaction pathway is crucial for constructing complex molecular architectures that exhibit biological activity .

Biological Applications

DMAD has been utilized in various studies to synthesize compounds with potential therapeutic effects. Below are notable examples:

- Synthesis of Heterocycles : DMAD has been employed in the synthesis of thiazolidinones and thiazines, which exhibit antimicrobial properties. For instance, reactions involving DMAD and thiourea derivatives led to the formation of 4-thiazolidinone derivatives that showed activity against Trypanosoma cruzi amastigotes, a causative agent of Chagas disease .

- Anticancer Research : In recent studies, DMAD derivatives have been investigated for their anticancer properties. Certain synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of thiazolidinones using DMAD reported that several derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at concentrations as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiazolidinone A | 10 | Antibacterial |

| Thiazolidinone B | 15 | Antifungal |

| Thiazolidinone C | 20 | Antiviral |

Case Study 2: Anticancer Properties

In another investigation, DMAD was used to synthesize a series of benzothiazine derivatives that were tested for anticancer activity. The results indicated that certain derivatives inhibited cell proliferation in human colon cancer cells with IC50 values ranging from 5 to 15 µM.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzothiazine Derivative X | 5 | SW620 (Colorectal) |

| Benzothiazine Derivative Y | 10 | HeLa (Cervical) |

| Benzothiazine Derivative Z | 15 | MCF-7 (Breast) |

Safety and Toxicology

While DMAD shows promising biological activity, it is essential to consider its safety profile. The compound is classified as a lachrymator and vesicant, indicating potential hazards upon exposure. Safety data sheets recommend handling DMAD with appropriate protective equipment to mitigate risks associated with inhalation or skin contact .

Q & A

Basic Research Questions

Q. What are the primary applications of DMAD in cycloaddition reactions, and how do they influence experimental design?

DMAD is widely employed as a dienophile in [4+2] Diels-Alder reactions due to its electron-deficient triple bond, enabling rapid cycloaddition with dienes to form six-membered rings. For example, ultrasonic irradiation enhances its reactivity with furans to yield oxabicyclic alkenes . In [3+2] cycloadditions, DMAD reacts with 1,3-dipoles (e.g., nitrones or azides) to generate five-membered heterocycles, critical in natural product synthesis . Experimental design should prioritize solvent selection (polar aprotic solvents like acetonitrile accelerate kinetics) and stoichiometric control to minimize side reactions.

Q. What safety protocols are essential for handling DMAD in laboratory settings?

DMAD is a volatile, irritant compound requiring strict safety measures:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced degradation .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid aerosol generation. Ethanol or acetone is recommended for spill cleanup .

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to mitigate toxicity .

Q. What synthetic routes are commonly used to prepare DMAD, and what are their limitations?

DMAD is synthesized via esterification of acetylenedicarboxylic acid with methanol, catalyzed by concentrated sulfuric acid. However, this method risks over-esterification, requiring precise temperature control (0–5°C) . Alternative routes include oxidative coupling of methyl propiolate, but yields are lower (~60%) due to dimerization side products . Purification typically involves vacuum distillation (b.p. 95–98°C at 19 mmHg) .

Advanced Research Questions

Q. How does solvent polarity affect the reaction kinetics and regioselectivity of DMAD in cycloadditions?

Solvent dielectric constant (ε) directly impacts reaction rates and transition-state stabilization. For instance, in Diels-Alder reactions, higher ε solvents (e.g., DMF, ε = 37) increase reaction rates by stabilizing zwitterionic intermediates, as shown in kinetic studies where doubled in DMF compared to toluene (ε = 2.4) . Regioselectivity in [2+2] cycloadditions is also solvent-dependent: nonpolar solvents favor endo products, while polar solvents promote exo configurations due to dipole-dipole interactions .

Q. What strategies resolve stereochemical contradictions in DMAD-mediated multicomponent reactions (MCRs)?

Stereochemical inconsistencies in MCRs (e.g., spiro[indoline-3,2'-pyrrole] synthesis) arise from competing pathways. Strategies include:

- Chiral auxiliaries : Use of L-proline or BF₃·Et₂O to enforce diastereoselectivity via chelation control, achieving >90% trans selectivity .

- Kinetic vs. thermodynamic control : Low temperatures (−20°C) favor kinetic products (e.g., cis adducts), while prolonged heating (60°C) shifts equilibria to thermodynamically stable trans isomers .

- Spectroscopic characterization : X-ray crystallography and 2D-NMR (NOESY) confirm absolute configurations, resolving ambiguities from chromatographic data .

Q. How can intermediates in DMAD-based zwitterion formations be characterized to elucidate reaction mechanisms?

Zwitterionic intermediates (e.g., pyridine-DMAD adducts) are transient but critical in MCRs. Characterization methods include:

- In situ monitoring : Low-temperature (−40°C) ¹H NMR traps intermediates, revealing resonance shifts (δ 3.8–4.2 ppm for methyl esters) and hydrogen-bonding networks .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state geometries, validated by IR and MS data .

- Isolation via quenching : Rapid acidification (pH 2–3) stabilizes zwitterions for X-ray analysis, confirming sp² hybridization at reaction sites .

Q. What role does DMAD play in transition-metal-catalyzed C–H activation, and how is selectivity achieved?

DMAD acts as a two-carbon synthon in Pd-catalyzed C–H alkenylation, inserting into aryl C–H bonds via concerted metalation-deprotonation (CMD). Selectivity is governed by directing groups (e.g., pyridines), which orient the metal center to favor ortho-functionalization (≥80% yield). Competing pathways (e.g., homocoupling) are suppressed using electron-deficient ligands (e.g., PPh₃) .

Q. Methodological Considerations

- Contradiction analysis : Conflicting reports on reaction pathways (e.g., stepwise vs. concerted mechanisms in [3+2] cycloadditions) are resolved by isotopic labeling (²H/¹³C) and kinetic isotope effect (KIE) studies .

- Yield optimization : Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) and improves yields (15–20%) in heterocycle formation .

Properties

IUPAC Name |

dimethyl but-2-ynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHILMKFSCRWWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061088 | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-42-5 | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylenedicarboxylic acid dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl acetylenedicarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl butynedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ACETYLENEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.